![molecular formula C19H16N6O B12932874 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide CAS No. 918870-31-2](/img/structure/B12932874.png)
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a benzamide structure. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the fields of medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The pyrimidine ring is then introduced through a nucleophilic substitution reaction involving 2-chloropyrimidine. The final step involves the coupling of the pyrimidine derivative with 4-methylbenzamide under appropriate conditions, such as the presence of a base like triethylamine and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine moieties are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzo[d]imidazole: A simpler structure with similar biological activities.
2-Aminopyrimidine: Shares the pyrimidine core and exhibits similar reactivity.
4-Methylbenzamide: The benzamide moiety is common in various pharmacologically active compounds.
Uniqueness
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide is unique due to its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development .
Propriétés
Numéro CAS |
918870-31-2 |
|---|---|
Formule moléculaire |
C19H16N6O |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methylbenzamide |
InChI |
InChI=1S/C19H16N6O/c1-12-6-7-13(18(20)26)10-15(12)23-19-21-9-8-17(24-19)25-11-22-14-4-2-3-5-16(14)25/h2-11H,1H3,(H2,20,26)(H,21,23,24) |
Clé InChI |
VWZHXXJFYDMDQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)N3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



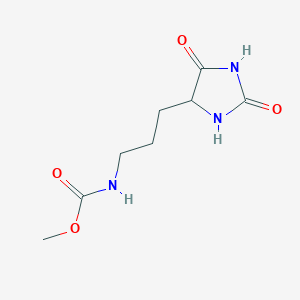
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
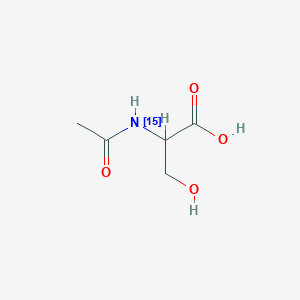

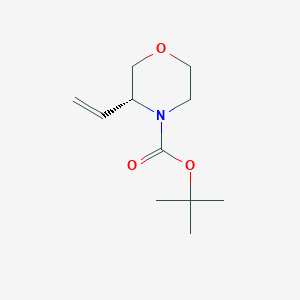
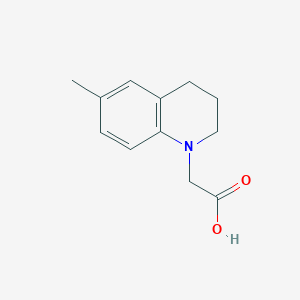
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

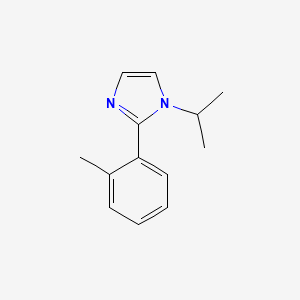
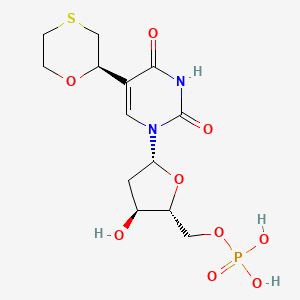
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)

